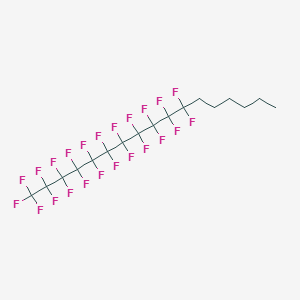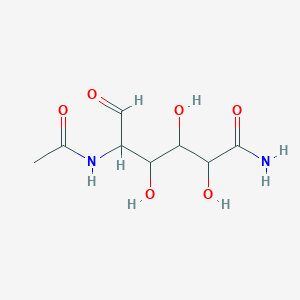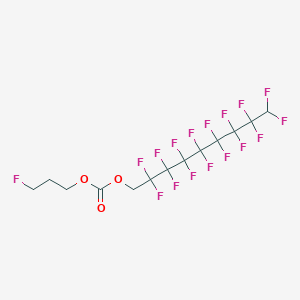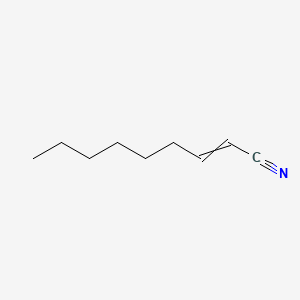![molecular formula C22H36O6Si B12090378 alpha-D-Glucofuranose, 6-O-[(1,1-dimethylethyl)dimethylsilyl]-1,2-O-(1-methylethylidene)-3-O-(phenylmethyl)- CAS No. 106445-04-9](/img/structure/B12090378.png)
alpha-D-Glucofuranose, 6-O-[(1,1-dimethylethyl)dimethylsilyl]-1,2-O-(1-methylethylidene)-3-O-(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
alpha-D-Glucofuranose, 6-O-[(1,1-dimethylethyl)dimethylsilyl]-1,2-O-(1-methylethylidene)-3-O-(phenylmethyl)-: is a complex organic compound derived from glucose. It is characterized by the presence of protective groups such as dimethylsilyl, methylethylidene, and phenylmethyl, which are used to protect specific hydroxyl groups during chemical reactions. This compound is often used in synthetic organic chemistry for the preparation of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of alpha-D-Glucofuranose, 6-O-[(1,1-dimethylethyl)dimethylsilyl]-1,2-O-(1-methylethylidene)-3-O-(phenylmethyl)- involves multiple steps. Typically, the starting material is D-glucose, which undergoes a series of protection and deprotection reactions to selectively protect the hydroxyl groups. The key steps include:
Protection of the 1,2-hydroxyl groups: using methylethylidene to form a cyclic acetal.
Protection of the 6-hydroxyl group: with a dimethylsilyl group.
Protection of the 3-hydroxyl group: with a phenylmethyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated systems and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups if they are deprotected.
Reduction: Reduction reactions can be performed on the protected groups to revert them to their original hydroxyl forms.
Substitution: The protective groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions vary depending on the desired substitution but often involve acidic or basic catalysts.
Major Products: The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction will regenerate the original hydroxyl groups.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Serves as a building block for the preparation of glycosides and other carbohydrate derivatives.
Biology:
- Utilized in the study of carbohydrate metabolism and enzyme interactions.
- Acts as a model compound for understanding the behavior of sugars in biological systems.
Medicine:
- Potential applications in drug development, particularly in designing inhibitors for carbohydrate-processing enzymes.
- Used in the synthesis of glycosylated drugs.
Industry:
- Employed in the production of specialty chemicals and materials.
- Used in the development of new synthetic methodologies for complex molecule construction.
Mecanismo De Acción
The mechanism of action of alpha-D-Glucofuranose, 6-O-[(1,1-dimethylethyl)dimethylsilyl]-1,2-O-(1-methylethylidene)-3-O-(phenylmethyl)- involves its role as a protected sugar derivative. The protective groups prevent unwanted reactions at specific hydroxyl sites, allowing for selective reactions at other positions. This selective protection is crucial for the stepwise synthesis of complex molecules.
Molecular Targets and Pathways:
- The compound interacts with various enzymes involved in carbohydrate metabolism.
- It can inhibit or modify the activity of glycosidases and other carbohydrate-processing enzymes.
Comparación Con Compuestos Similares
- alpha-D-Glucofuranose, 6-O-[(1,1-dimethylethyl)dimethylsilyl]-3-O-(1-ethoxyethyl)-1,2-O-(1-methylethylidene)-
- alpha-D-Glucofuranose, 6-O-[(1,1-dimethylethyl)dimethylsilyl]-1,2-O-(1-methylethylidene)-3-O-(phenylmethyl)-, acetate
Uniqueness:
- The specific combination of protective groups in alpha-D-Glucofuranose, 6-O-[(1,1-dimethylethyl)dimethylsilyl]-1,2-O-(1-methylethylidene)-3-O-(phenylmethyl)- provides unique reactivity and selectivity in synthetic applications.
- Its structure allows for selective deprotection and functionalization, making it a valuable intermediate in organic synthesis.
This compound’s versatility and unique protective group arrangement make it a valuable tool in synthetic organic chemistry, with applications spanning various scientific fields.
Propiedades
Número CAS |
106445-04-9 |
|---|---|
Fórmula molecular |
C22H36O6Si |
Peso molecular |
424.6 g/mol |
Nombre IUPAC |
(1R)-1-[(3aR,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-[tert-butyl(dimethyl)silyl]oxyethanol |
InChI |
InChI=1S/C22H36O6Si/c1-21(2,3)29(6,7)25-14-16(23)17-18(24-13-15-11-9-8-10-12-15)19-20(26-17)28-22(4,5)27-19/h8-12,16-20,23H,13-14H2,1-7H3/t16-,17-,18+,19-,20-/m1/s1 |
Clave InChI |
YFROYIGHJKBLDN-OUUBHVDSSA-N |
SMILES isomérico |
CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)[C@@H](CO[Si](C)(C)C(C)(C)C)O)OCC3=CC=CC=C3)C |
SMILES canónico |
CC1(OC2C(C(OC2O1)C(CO[Si](C)(C)C(C)(C)C)O)OCC3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(S)-[(2R,5S)-5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;bromide](/img/structure/B12090347.png)
![8-Isopropyl-8-azabicyclo[3.2.1]oct-3-yl endo-(+/-)-formylphenylacetate](/img/structure/B12090354.png)






![13,27-Dimethoxy-7-methyl-15,29,31-trioxa-7,22-diazaoctacyclo[19.9.3.216,19.14,30.110,14.03,8.025,33.028,32]heptatriaconta-1(30),2,4(34),10(37),11,13,16,18,25,27,32,35-dodecaene](/img/structure/B12090397.png)

![1-{[(3,4-Dimethylphenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B12090405.png)
